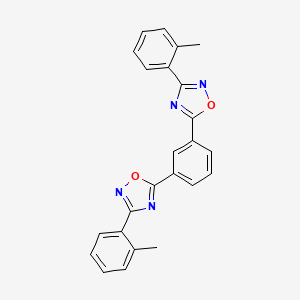

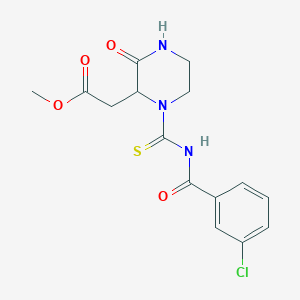

![molecular formula C11H16N2O4 B2356596 (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 852400-33-0](/img/structure/B2356596.png)

(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid” is a product used for proteomics research . It has a molecular formula of C11H16N2O4 and a molecular weight of 240.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the search results. The molecular formula C11H16N2O4 and molecular weight 240.26 are known .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Efficient Synthesis of Novel Spiro Heterocycles

Dabholkar and Mishra (2006) described the synthesis of novel spiro heterocycles containing various moieties like thiazole and oxazole. They utilized a microwave irradiation technique, which is significant for the efficient synthesis of these compounds (Dabholkar & Mishra, 2006).

Reaction with Aldehydes

Fujita et al. (1986) explored the acid-catalyzed reaction of aldehydes with β-hydroxy acids containing a spiro ring. This study is crucial for understanding the reactivity and potential applications of such spiro compounds (Fujita et al., 1986).

Anticonvulsant Evaluation

Scott et al. (1985) synthesized and evaluated the anticonvulsant activity of various spiro carboxylic acids, demonstrating the potential pharmaceutical applications of these compounds (Scott et al., 1985).

Polyfluorinated 1,3-Diazafluorenes Synthesis

Karpov et al. (2006) conducted a study on the synthesis of polyfluorinated dihydro-1,3-diazafluorenes, showcasing a method for creating fluorine-containing compounds with potential in various applications (Karpov et al., 2006).

Biological Applications

Fungicidal Agents Synthesis

Alauddin and Hayat (2012) prepared alkanoic acids as potential fungicidal agents, highlighting the biological and agricultural applications of these compounds (Alauddin & Hayat, 2012).

Synthesis of Spiro Heterocycles with Biological Applications

Dabholkar and Bhusari (2013) synthesized novel spiro heterocycles containing 1,3,4-thiadiazine, thiazole, and oxazole derivatives. This study is important for the development of biologically active compounds (Dabholkar & Bhusari, 2013).

Antibacterial and Antifungal Activity

Abdou et al. (2009) synthesized spiro[3']pyrazolinylphosphonates and spiro[3]diazaphospholes, some of which exhibited antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Abdou et al., 2009).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4Similar compounds have been reported to affect a wide range of biochemical pathways, leading to various downstream effects .

Result of Action

The molecular and cellular effects of (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4Similar compounds have been reported to have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-12-10(17)13(7-8(14)15)9(16)11(12)5-3-2-4-6-11/h2-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEJSMNMNFCNDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)

![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)

![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)

![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)